Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate

Description

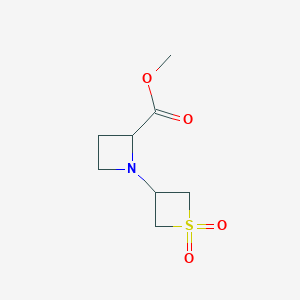

Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate (CAS: 1849769-97-6) is a bicyclic compound featuring a four-membered azetidine ring fused with a sulfone-containing thietane moiety. The methyl ester group at the 2-position of the azetidine ring enhances its stability and modulates solubility. This compound is stored under inert atmospheric conditions at room temperature and is primarily used in research settings for structural and pharmacological studies .

Properties

Molecular Formula |

C8H13NO4S |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

methyl 1-(1,1-dioxothietan-3-yl)azetidine-2-carboxylate |

InChI |

InChI=1S/C8H13NO4S/c1-13-8(10)7-2-3-9(7)6-4-14(11,12)5-6/h6-7H,2-5H2,1H3 |

InChI Key |

VBHJXZNXNXVQQW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCN1C2CS(=O)(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate typically involves the formation of the azetidine and thietane rings through a series of chemical reactions. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

3.1. Nucleophilic Substitution Reactions

Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate can undergo nucleophilic substitution reactions due to the electrophilic nature of the carbon atoms adjacent to the dioxane moiety. This property allows for:

-

Nucleophilic Attack : Nucleophiles can attack the carbon atoms in the thietane ring, leading to various substitution products. For instance, reactions with amines or alcohols can yield substituted azetidines or thietanes .

3.2. Cycloaddition Reactions

The compound is also capable of participating in cycloaddition reactions, particularly:

-

[3+2] Cycloaddition : This reaction can occur between this compound and suitable dipolarophiles, leading to the formation of more complex cyclic structures. Such reactions are valuable in synthesizing heterocyclic compounds with potential biological activity .

3.3. Aza-Michael Addition

Another significant reaction pathway includes the aza-Michael addition where this compound acts as a Michael acceptor:

-

Mechanism : In this reaction, an amine or other nucleophile adds to the double bond adjacent to the azetidine nitrogen atom, forming a new carbon-nitrogen bond and yielding functionalized products .

Characterization Techniques

To confirm the structure and purity of synthesized this compound, various characterization techniques are employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | To determine molecular structure and confirm functional groups |

| Infrared Spectroscopy (IR) | To identify functional groups based on characteristic absorption bands |

| Mass Spectrometry (MS) | To ascertain molecular weight and fragmentation patterns |

| Elemental Analysis | To verify the composition and purity of the compound |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its unique structural features make it a candidate for developing new therapeutic agents, particularly in treating viral infections and other diseases.

Case Study: Antiviral Activity

Research published in the Journal of Organic Chemistry demonstrated that derivatives of thietane dioxides exhibit antiviral properties. The compound's ability to inhibit viral replication was highlighted in studies involving Hepatitis B virus (HBV), showing promise as a lead compound for further development .

Synthetic Organic Chemistry

Building Block for Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. Its functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules.

Data Table: Synthetic Applications

Materials Science

Polymerization Potential

this compound can be utilized in the production of novel polymers. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Case Study: Polymer Development

In recent studies, the polymerization of this compound with various co-monomers was explored to create materials with improved barrier properties for packaging applications. The resulting polymers demonstrated enhanced durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate involves its interaction with various molecular targets. The azetidine ring, due to its ring strain, is highly reactive and can interact with enzymes and receptors in biological systems . The thietane ring, on the other hand, can undergo oxidation to form reactive intermediates that further interact with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound:

- Core structure : Azetidine-2-carboxylate ester with a 1,1-dioxidothietan-3-yl substituent.

- Key functional groups : Methyl ester (COOCH₃), sulfone (SO₂), and strained four-membered rings.

Analogs (Selected Examples):

Methyl 1-(2,2,2-Trifluoroethyl)Azetidine-2-Carboxylate (CAS: 1565672-01-6):

- Substituent : 2,2,2-Trifluoroethyl group instead of sulfone-thietane.

- Properties : Higher lipophilicity due to the trifluoromethyl group; molecular weight = 197.16 g/mol .

Methyl (2R)-1-[(1R)-1-Phenylethyl]Azetidine-2-Carboxylate (CAS: 249734-38-1):

- Substituent : Chiral phenylethyl group.

- Applications : Used in coupling reactions and as a pharmaceutical intermediate; molecular weight = 219.28 g/mol .

Synthesis: Prepared via nucleophilic substitution with K₂CO₃ in MeCN; characterized by NMR and IR .

tert-Butyl 1-(1′-(4′′-Bromophenyl)Ethyl)Azetidine-2-Carboxylate :

Physicochemical Properties

Key Observations :

- The sulfone group in the target compound increases polarity compared to trifluoroethyl or aromatic substituents.

Reactivity Trends :

- Sulfone-containing compounds (target) may undergo nucleophilic attacks at the sulfone group, unlike trifluoroethyl analogs.

- Aromatic substituents (e.g., phenylethyl) enable π-π stacking, relevant in crystal engineering .

Biological Activity

Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevance in various biological systems.

Chemical Structure and Properties

This compound belongs to a class of compounds that includes azetidine derivatives, which are known for their diverse biological activities. The compound's structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 165.19 g/mol

The presence of the thietane ring and carboxylate group contributes to its reactivity and interaction with biological targets.

Antiparasitic Properties

Research has indicated that derivatives of azetidine compounds exhibit significant antiparasitic activity. For instance, spirocyclic isoxazoline derivatives have been noted for their effectiveness against various parasites, suggesting that modifications in the azetidine structure could enhance biological efficacy .

Inhibition of Growth in Bacterial Systems

A study examining the effects of L-azetidine-2-carboxylic acid (a structural analogue) on Escherichia coli demonstrated that this compound could inhibit bacterial growth while simultaneously exerting a sparing effect on proline metabolism. The findings indicated that when combined with proline, increasing concentrations of the analogue inhibited wild-type strain growth but stimulated mutant strains under specific ratios . This suggests potential applications in manipulating bacterial growth through targeted inhibition.

Allelopathic Effects on Plant Growth

The allelopathic effects of azetidine-2-carboxylic acid have been documented in Arabidopsis thaliana, where it was found to inhibit root growth significantly. The mechanism involved misrecognition by prolyl-tRNA synthetase, leading to the incorporation of the analogue into proteins, which disrupts normal cellular functions . This highlights the compound's potential as a herbicide or plant growth regulator.

Interaction with Aminoacyl-tRNA Synthetases

The primary mechanism by which azetidine derivatives exert their effects involves interaction with aminoacyl-tRNA synthetases (aaRS). These enzymes play critical roles in protein synthesis by charging tRNA with the appropriate amino acids. The structural similarity between L-proline and azetidine-2-carboxylic acid allows for misincorporation during translation, leading to dysfunctional proteins .

Proline Metabolism Modulation

The modulation of proline metabolism is another significant aspect of the biological activity of these compounds. By competing with proline for incorporation into proteins, azetidine derivatives can alter metabolic pathways within cells, potentially leading to varied physiological responses .

Case Study 1: Antiparasitic Activity

In a controlled study, various azetidine derivatives were tested against Leishmania species. The results indicated that certain modifications led to increased potency against these parasites compared to standard treatments. The study concluded that further exploration of these derivatives could yield promising new antiparasitic agents .

Case Study 2: Plant Growth Inhibition

A field study assessing the impact of azetidine-2-carboxylic acid on crop plants revealed significant reductions in growth metrics when applied at specific concentrations. The research suggested potential applications in weed management strategies due to its selective inhibition properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.